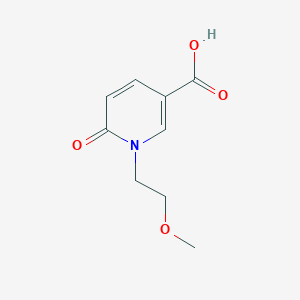
1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
描述
1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a compound with notable biological activity and potential therapeutic applications. Its molecular formula is C9H11NO4, and it has a molecular weight of 197.19 g/mol. This compound has been the subject of various studies focusing on its pharmacological properties, synthesis methods, and biological mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C9H11NO4 |
| Molecular Weight | 197.19 g/mol |
| CAS Number | 1234914-99-8 |
| Purity | Typically >95% |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Cytotoxic Effects
The compound has also shown promising cytotoxic effects in cancer cell lines. Studies utilizing the MTT assay have revealed that it induces apoptosis in several cancer types, including breast (MCF7) and lung (A549) adenocarcinoma cells. The cytotoxicity is dose-dependent, with higher concentrations leading to increased cell death.
Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective properties. It has been observed to mitigate oxidative stress in neuronal cells, which could have implications for treating neurodegenerative diseases. The neuroprotective effects are hypothesized to be mediated through the modulation of glutamate receptors and reduction of excitotoxicity.
Anti-inflammatory Activity
In addition to its antimicrobial and cytotoxic properties, this compound has demonstrated anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, which may make it a candidate for treating inflammatory conditions.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antibacterial potential.
Study 2: Cytotoxicity in Cancer Cells
In vitro testing on MCF7 and A549 cell lines revealed that treatment with varying concentrations of the compound resulted in a significant reduction in cell viability. The IC50 values were determined to be approximately 25 µM for MCF7 cells and 30 µM for A549 cells, highlighting its potential as an anticancer agent.
Study 3: Neuroprotection Against Oxidative Stress
A study published in the Journal of Neuropharmacology assessed the neuroprotective effects of the compound on SH-SY5Y neuronal cells subjected to oxidative stress induced by hydrogen peroxide. The findings indicated that pre-treatment with the compound significantly reduced cell death and oxidative damage markers compared to untreated controls.
属性
IUPAC Name |
1-(2-methoxyethyl)-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-14-5-4-10-6-7(9(12)13)2-3-8(10)11/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGPECRKGZFPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















